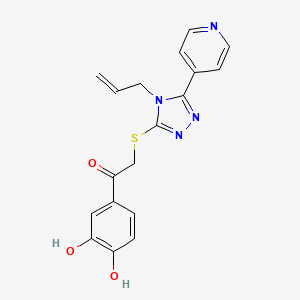
2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate est un composé organique complexe de formule moléculaire C32H45N3O5. Il appartient à la famille des carbohydrazonoyles et se caractérise par sa structure unique, qui comprend un groupe tétradécanoylamino, un groupe acétyle et un fragment méthylbenzoate.
Méthodes De Préparation
La synthèse du 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate implique plusieurs étapes. La voie de synthèse commence généralement par la préparation du groupe tétradécanoylamino, suivie de l'introduction du groupe acétyle et du fragment carbohydrazonoyle. La dernière étape consiste en l'estérification du groupe phényle avec l'acide 4-méthylbenzoïque. Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction de groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent des atomes ou des groupes spécifiques au sein de la molécule. .
Applications De Recherche Scientifique
Le 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de médicaments pour le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits chimiques de spécialité
Mécanisme d'action
Le mécanisme d'action du 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate peut être comparé à d'autres composés similaires, tels que :
- 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-éthoxybenzoate
- 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-propoxybenzoate
- 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-butoxybenzoate Ces composés partagent des caractéristiques structurales similaires mais diffèrent par les substituants attachés au groupe phényle. L'unicité du 4-(2-((tétradécanoylamino)acétyl)carbohydrazonoyl)-2-méthoxyphényl 4-méthylbenzoate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Numéro CAS |
767339-16-2 |
|---|---|
Formule moléculaire |
C32H45N3O5 |
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C32H45N3O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-26-18-21-28(29(22-26)39-3)40-32(38)27-19-16-25(2)17-20-27/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+ |
Clé InChI |
VFDXNSRBXPVRAM-PPFNPFNJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12019563.png)
![allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019566.png)
![N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12019579.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019583.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12019585.png)

![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019592.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12019593.png)



![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
